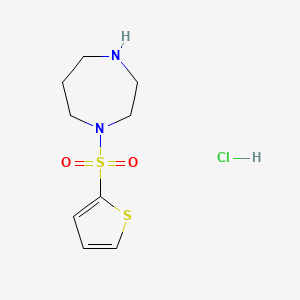

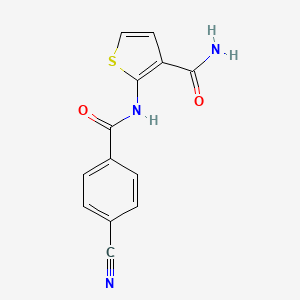

![molecular formula C20H20N2O2S2 B3017639 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797956-75-2](/img/structure/B3017639.png)

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

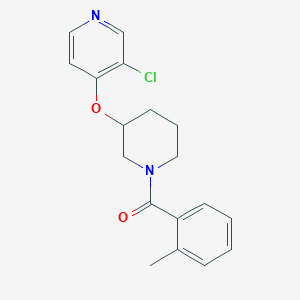

“N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a benzo[d]thiazole-2-carboxamide group, a tetrahydro-2H-pyran group, and a phenylthio group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its constituent groups. The benzo[d]thiazole group is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The tetrahydro-2H-pyran group is a six-membered ring containing five carbon atoms and one oxygen atom, with four of the carbon atoms being sp3 hybridized . The phenylthio group consists of a phenyl ring attached to a sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzo[d]thiazole group might undergo electrophilic substitution reactions, while the tetrahydro-2H-pyran group might participate in reactions involving the opening of the ring . The phenylthio group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups. Some general predictions can be made based on the groups present. For example, the presence of the amide group in the benzo[d]thiazole-2-carboxamide portion of the molecule could result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling/melting points .Aplicaciones Científicas De Investigación

- The benzothiazole core in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression .

- The compound’s structure suggests it may act as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer, neurodegenerative diseases, and other conditions. Further studies are needed to validate its HDAC inhibitory activity .

- Benzothiazole derivatives often exhibit antimicrobial activity. Researchers have explored the compound’s potential as an antibacterial or antifungal agent. Its mechanism of action and efficacy against specific pathogens require further investigation .

- Some benzothiazole-based compounds possess anti-inflammatory properties. Investigating whether this compound modulates inflammatory pathways could provide insights into potential therapeutic applications .

- Benzothiazole derivatives have been studied for their neuroprotective effects. Considering the compound’s structure, it may offer neuroprotection against oxidative stress, neurodegenerative diseases, or brain injuries .

- Beyond its biological activities, the compound’s synthetic accessibility and versatility make it valuable in organic synthesis. Medicinal chemists may explore modifications to enhance its properties or develop analogs with improved pharmacological profiles .

Anticancer Activity

Histone Deacetylase (HDAC) Inhibition

Antimicrobial Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of tetrahydropyran and thiazole , both of which have diverse biological activities. Tetrahydropyran derivatives are commonly used as protecting groups in organic synthesis , while thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

For instance, tetrahydropyran derivatives are known to react with alcohols to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . Thiazole derivatives, on the other hand, are known to undergo electrophilic substitution and nucleophilic substitution .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it can be speculated that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Tetrahydropyran derivatives are known to be resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it can be speculated that this compound might have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c23-18(19-22-16-8-4-5-9-17(16)25-19)21-14-20(10-12-24-13-11-20)26-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKNXPRXMURMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

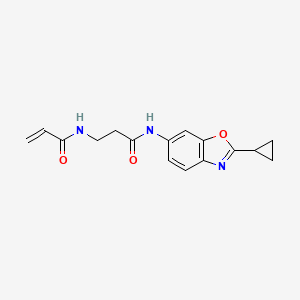

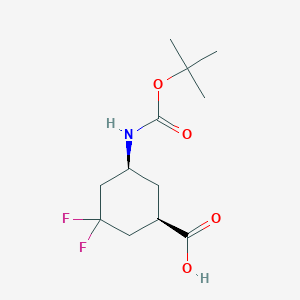

![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)

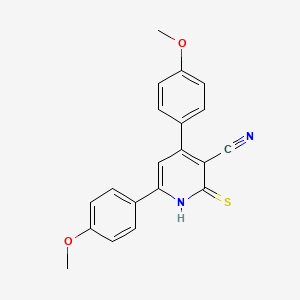

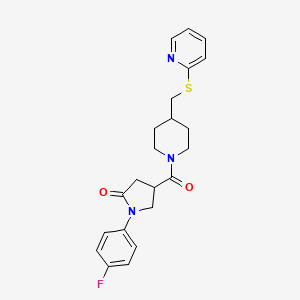

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

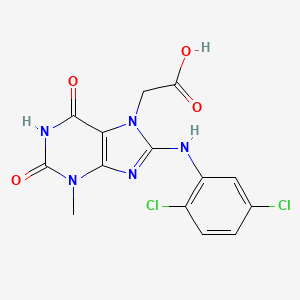

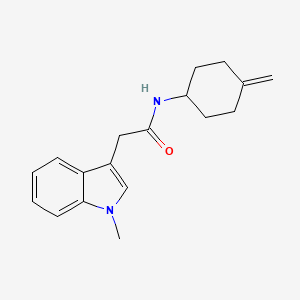

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)